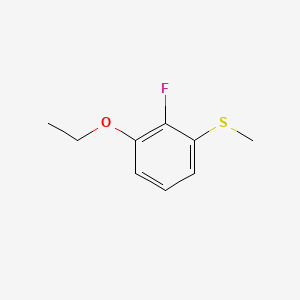

(3-Ethoxy-2-fluorophenyl)(methyl)sulfane

Description

Propriétés

Formule moléculaire |

C9H11FOS |

|---|---|

Poids moléculaire |

186.25 g/mol |

Nom IUPAC |

1-ethoxy-2-fluoro-3-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11FOS/c1-3-11-7-5-4-6-8(12-2)9(7)10/h4-6H,3H2,1-2H3 |

Clé InChI |

LOPFHXFIYKELBY-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C(=CC=C1)SC)F |

Origine du produit |

United States |

Activité Biologique

(3-Ethoxy-2-fluorophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group and a fluorinated phenyl moiety, which are critical for its biological activity. The presence of the methyl sulfide functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the presence of the ethoxy and fluorine substituents may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity (MIC) | Reference |

|---|---|---|

| This compound | 16 µg/mL | |

| (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane | 8 µg/mL | |

| (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane | 32 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or modulation of cellular signaling pathways.

Case Study: Anticancer Mechanism

In a study involving various phenyl sulfides, it was found that those with similar structures to this compound showed a marked reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations as low as 10 µM. The proposed mechanism includes:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation.

- Apoptosis Induction: It triggers apoptotic pathways leading to programmed cell death.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Binding to Enzymes: The compound may act as an inhibitor or activator of enzymes critical for cellular functions.

- Receptor Modulation: It potentially modulates receptor activity, influencing downstream signaling pathways.

- Gene Expression Alteration: The compound may affect gene expression related to cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, typically involving:

- Nucleophilic Substitution: Reaction between an ethoxy-substituted phenol and a suitable methyl sulfide precursor.

- Fluorination Reactions: Introduction of fluorine atoms at specific positions on the aromatic ring to enhance biological activity.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Ethoxy Group Introduction | Nucleophilic Substitution | Base-catalyzed reaction |

| Fluorination | Electrophilic Aromatic Substitution | Fuming HF or other fluorinating agents |

Comparaison Avec Des Composés Similaires

Structural Analogs: Substituent Effects

The following table compares (3-Ethoxy-2-fluorophenyl)(methyl)sulfane with two closely related analogs from commercial sources ():

Key Observations :

- Electronic Effects : The 2-fluoro substituent in the target compound creates an electron-deficient aromatic ring, while the 3-ethoxy group donates electrons via resonance, creating a polarized structure. This contrasts with the methoxymethoxy group in ’s compound, which introduces additional oxygen atoms for hydrogen bonding .

Comparison with Aliphatic Sulfane Sulfur Compounds

Aliphatic sulfides, such as diallyl sulfide (DAS) and diallyl trisulfide (DATS) from garlic, exhibit distinct properties due to their flexible sulfur chains ():

Key Differences :

- Reactivity: Aliphatic trisulfides (e.g., DATS) readily release H₂S due to labile sulfur-sulfur bonds, whereas aromatic monosulfides like the target compound are more stable and less likely to donate H₂S .

- Biological Roles : Aliphatic sulfides dominate in antioxidant and anticancer activities, while aromatic sulfides may participate in selective protein S-sulfhydration (persulfidation) due to their controlled reactivity .

Reactivity and Detection Challenges

Sulfane sulfur compounds are typically detected via cyanide-mediated assays () or phosphine-based trapping reagents (). However, the target compound’s single sulfur-sulfur bond and aromatic stability may reduce its reactivity in these assays compared to polysulfides or persulfides. For example, phosphine reagent P2 rapidly traps labile sulfane sulfur in cysteine polysulfides but may show slower kinetics with stable thioethers .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3-Ethoxy-2-fluorophenyl)(methyl)sulfane in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with functionalization of the phenyl ring. For example, ethoxy and fluorine groups are introduced via nucleophilic substitution or coupling reactions, followed by methylsulfane group addition. Anhydrous conditions and bases like NaH are often employed to prevent hydrolysis. Reaction temperatures are controlled between 0°C and room temperature to optimize yield and purity .

- Key Considerations : Use inert atmospheres (e.g., N₂) to avoid oxidation of sulfur-containing intermediates. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for verifying structural integrity .

Q. How can the purity and stability of this compound be assessed during storage?

- Methodological Answer : Purity is evaluated using HPLC with UV detection (λ = 254 nm) or GC-MS. Stability studies under varying temperatures (4°C, -20°C) and humidity levels should be conducted. The compound is sensitive to light and moisture; thus, storage in amber vials with desiccants is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing EAS to the para and ortho positions relative to itself. Fluorine, being electron-withdrawing, competes for regioselectivity, often leading to mixed products. Computational studies (DFT) can model charge distribution to predict dominant reaction pathways .

- Data Contradiction Analysis : Conflicting reports on bromination outcomes (e.g., vs. 2) may arise from solvent polarity or catalyst choice (e.g., FeBr₃ vs. AlCl₃). Systematic screening of catalysts is advised .

Q. How does the methylsulfane moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methylsulfane group can participate in ligand-assisted Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, sulfur may poison catalysts; thus, ligands like SPhos or XPhos are preferred to stabilize Pd intermediates. Reaction progress is monitored via ³¹P NMR to detect phosphine byproducts .

- Experimental Design : Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and use scavengers (e.g., CuI) to mitigate sulfur interference .

Q. What advanced spectroscopic techniques are suitable for analyzing sulfur oxidation states in this compound derivatives?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies sulfur oxidation states (e.g., sulfide vs. sulfone). For dynamic studies, in-situ Raman spectroscopy tracks S–S bond formation during oxidation. Synchrotron-based XAFS provides electronic structure details .

Biological and Medicinal Chemistry

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Methodological Answer : Modify substituents (e.g., replacing ethoxy with isobutoxy) to assess impacts on lipophilicity (logP) and membrane permeability. Fluorine’s role in metabolic stability is evaluated via cytochrome P450 inhibition assays. In vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) link structural changes to activity .

- Data Interpretation : Fluorine at position 2 enhances activity in breast cancer models (IC₅₀ = 5 µM), while bromine substitution reduces potency (IC₅₀ = 20 µM) due to steric hindrance .

Q. What strategies enable the use of this compound as a probe for sulfane sulfur detection in cellular systems?

- Methodological Answer : Functionalize the compound with a near-infrared fluorophore (e.g., Cy7) to create a turn-on probe. Validate specificity using phosphine trapping reagents (e.g., P2) and ³¹P NMR to confirm sulfane sulfur adduct formation. Apply in live-cell imaging (HeLa cells) with confocal microscopy .

Analytical and Computational Challenges

Q. How do computational methods aid in predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., DCM vs. THF) are incorporated via PCM. Compare computed NMR shifts with experimental data to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.